molecular formula C8H7BrClF B2621529 1-Bromo-2-(1-chloroethyl)-4-fluorobenzene CAS No. 2445784-06-3

1-Bromo-2-(1-chloroethyl)-4-fluorobenzene

Cat. No. B2621529
CAS RN: 2445784-06-3
M. Wt: 237.5
InChI Key: ISPCFBWWPMHVPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-Bromo-2-(1-chloroethyl)-4-fluorobenzene” is a chemical compound with the CAS Number: 57739-76-1 . It has a molecular weight of 219.51 .


Synthesis Analysis

The synthesis of such compounds typically involves electrophilic aromatic substitution . The general mechanism involves the attack of the pi electrons in the benzene ring on the electrophile, forming an arenium ion. This ion is then deprotonated to reform the aromatic system .


Molecular Structure Analysis

The molecular structure of “1-Bromo-2-(1-chloroethyl)-4-fluorobenzene” can be represented by the InChI code: 1S/C8H8BrCl/c1-6(10)7-4-2-3-5-8(7)9/h2-6H,1H3 .


Chemical Reactions Analysis

The chemical reactions of “1-Bromo-2-(1-chloroethyl)-4-fluorobenzene” would likely involve reactions typical of halogenated aromatic compounds. These could include further electrophilic aromatic substitution reactions, or nucleophilic aromatic substitution if conditions allow .

Mechanism of Action

The mechanism of action for reactions involving “1-Bromo-2-(1-chloroethyl)-4-fluorobenzene” would depend on the specific reaction conditions and reagents used. As mentioned earlier, one common reaction pathway is electrophilic aromatic substitution .

Safety and Hazards

The specific safety and hazard information for “1-Bromo-2-(1-chloroethyl)-4-fluorobenzene” is not available in the sources I found. It’s always important to refer to the Material Safety Data Sheet (MSDS) for specific safety and handling information .

properties

IUPAC Name

1-bromo-2-(1-chloroethyl)-4-fluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClF/c1-5(10)7-4-6(11)2-3-8(7)9/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISPCFBWWPMHVPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)F)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClF
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2-(1-chloroethyl)-4-fluorobenzene

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